molecular formula C23H33N5O4 B2359602 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941873-98-9

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2359602
CAS No.: 941873-98-9
M. Wt: 443.548
InChI Key: IFFKTUIIHSPZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

7-(3-(3-Ethylphenoxy)-2-hydroxypropyl)-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been studied for their potential in cardiovascular applications. A study by Chłoń-Rzepa et al. (2004) investigated similar compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities. The compounds exhibited strong prophylactic antiarrhythmic activity and some derivatives showed significant hypotensive activity, indicating potential applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Cytotoxicity and Antitumor Potential

The compound has also been evaluated for its cytotoxicity and potential antitumor effects. Avdović et al. (2017) synthesized a palladium(II) complex with a coumarin-derived ligand similar to our compound of interest. This complex showed dose and time-dependent cytotoxicity against human glioma and mouse melanoma cells, suggesting possible applications in cancer therapy (Avdović et al., 2017).

Inhibitory Effects on Viral Helicase

Research by Cho et al. (2015) identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, which shares a similar structure to the compound . This inhibitor suppressed both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, indicating potential use in antiviral therapy (Cho et al., 2015).

Molecular Structure and Properties

Studies have also focused on the molecular structure and properties of similar compounds. For instance, Karczmarzyk et al. (1995) analyzed the planar structure of a theophylline moiety in a compound closely related to our compound of interest. Understanding such molecular structures can be crucial for the development of new pharmaceuticals (Karczmarzyk et al., 1995).

Biochemical and Pharmacological Reviews

Finally, a comprehensive review of the chemistry and pharmacology of related compounds can provide a deeper understanding of their potential applications. Mbaveng and Kuete (2014) conducted such a review, highlighting various pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties, of a compound similar to the one (Mbaveng & Kuete, 2014).

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-4-6-7-8-12-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-9-10-16(5-2)13-18/h9-11,13,17,29H,4-8,12,14-15H2,1-3H3,(H,24,25)(H,26,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFKTUIIHSPZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)CC)O)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.